![molecular formula C8H7ClFN3OS B4854796 N-(3-chloro-4-fluorophenyl)-2-formylhydrazinecarbothioamide](/img/structure/B4854796.png)
N-(3-chloro-4-fluorophenyl)-2-formylhydrazinecarbothioamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-formylhydrazinecarbothioamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula C8H6ClFN4S and is commonly referred to as CFMTI.
Mechanism of Action
The mechanism of action of CFMTI involves the inhibition of tubulin polymerization, which is necessary for cell division and growth. CFMTI binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell cycle.
Biochemical and Physiological Effects:
CFMTI has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which is important for preventing metastasis. CFMTI has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of CFMTI is its high solubility in water, which makes it easy to use in lab experiments. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on CFMTI. One area of interest is the development of more potent analogs of CFMTI that can be used in cancer treatment. Another area of research is the investigation of the potential use of CFMTI in combination with other cancer drugs to enhance their effectiveness. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CFMTI and its potential applications in other fields of research.
Scientific Research Applications
CFMTI has been widely used in scientific research for its potential applications in the field of cancer treatment. Studies have shown that CFMTI has strong antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)carbamothioylamino]formamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFN3OS/c9-6-3-5(1-2-7(6)10)12-8(15)13-11-4-14/h1-4H,(H,11,14)(H2,12,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLLWXPPAOITLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NNC=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-formylhydrazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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